molecular formula C18H26ClN3O B4064802 1-[2-(diethylamino)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone hydrochloride

1-[2-(diethylamino)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone hydrochloride

Cat. No. B4064802
M. Wt: 335.9 g/mol
InChI Key: RVIHXIZFHBKCJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(diethylamino)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone hydrochloride, also known as DMPP, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of pyrimidinones and has been shown to exhibit various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Insights

  • Synthetic Pathways : Pyrimidinones, including those structurally related to the specified compound, are synthesized through various chemical reactions, highlighting their versatility in chemical synthesis. For example, 1-alkyl-5-phenyl-4(1H)pyrimidinones are synthesized by condensing β-(dimethylamino)-N-[(dimethylamino)methylene] atropamides with methyl or ethyl amine, showcasing a method to introduce alkyl and phenyl groups into the pyrimidinone structure (Beck & Gajewski, 1976).

  • Structural Characterization and Tautomerism : The molecular structure and tautomerism of pyrimidinones are subjects of interest in structural chemistry. Studies on compounds like 2-diethylamino-6-methyl-5-n-propyl-4(3H)-pyrimidinone provide insights into their structural characteristics, including crystallography and quantum-chemical calculations, to understand their tautomeric forms and intermolecular hydrogen bonding (Craciun et al., 1999).

Biological and Medicinal Applications

  • Antimicrobial and Anticancer Activity : Pyrimidinone derivatives have been explored for their antimicrobial and anticancer properties. Research into new pyrimidinone and oxazinone derivatives fused with thiophene rings, using citrazinic acid as a starting material, has demonstrated potential antibacterial and antifungal activities, highlighting the therapeutic potential of pyrimidinone derivatives (Hossan et al., 2012).

  • Anti-inflammatory and Analgesic Applications : The synthesis of pyrimidinone derivatives has also been linked to anti-inflammatory and analgesic activities. Studies have shown that synthesizing and modifying pyrimidinone structures can lead to compounds with significant anti-inflammatory properties, comparable to known medications, indicating their potential in developing new therapeutic agents (Amr et al., 2007).

properties

IUPAC Name

1-[2-(diethylamino)ethyl]-2,6-dimethyl-5-phenylpyrimidin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O.ClH/c1-5-20(6-2)12-13-21-14(3)17(18(22)19-15(21)4)16-10-8-7-9-11-16;/h7-11H,5-6,12-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIHXIZFHBKCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(=C(C(=O)N=C1C)C2=CC=CC=C2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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